Apraclonidine

描述

属性

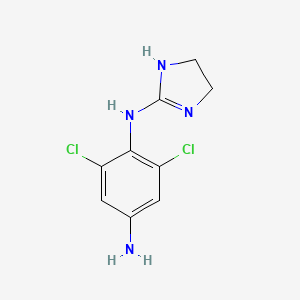

IUPAC Name |

2,6-dichloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N4/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9/h3-4H,1-2,12H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJXVRYNEISIKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=C(C=C2Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048415 | |

| Record name | Apraclonidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Apraclonidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015099 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.09e-01 g/L | |

| Record name | Apraclonidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015099 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

66711-21-5 | |

| Record name | Apraclonidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66711-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apraclonidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066711215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apraclonidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00964 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Apraclonidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Aminoclonidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APRACLONIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/843CEN85DI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Apraclonidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015099 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Action of Apraclonidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apraclonidine, a parasympathomimetic amine, is a potent and relatively selective alpha-2 (α₂) adrenergic receptor agonist with a secondary, weaker affinity for alpha-1 (α₁) adrenergic receptors.[1][2] Its primary clinical application is in ophthalmology for the acute reduction of intraocular pressure (IOP), particularly in the prevention and management of postsurgical IOP spikes.[3] The core mechanism of action revolves around its ability to modulate aqueous humor dynamics, primarily by reducing its production. This technical guide provides a comprehensive overview of the molecular and physiological mechanisms underlying this compound's therapeutic effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Receptor Binding Profile and Selectivity

Table 1: Receptor Selectivity Profile of this compound

| Receptor Subtype | This compound Activity | Primary Location in the Eye | Associated Effect |

| Alpha-2 (α₂) Adrenergic | Primary Agonist | Ciliary body epithelium, trabecular meshwork, retinal and choroidal vasculature | Reduction of aqueous humor production , potential increase in uveoscleral outflow |

| Alpha-1 (α₁) Adrenergic | Weak Agonist | Pupillary dilator muscle, conjunctival vasculature | Mydriasis (pupil dilation), conjunctival blanching |

Primary Mechanism of Action: Reduction of Aqueous Humor Production

The principal mechanism by which this compound lowers IOP is through the suppression of aqueous humor formation by the ciliary body. This is a direct consequence of α₂-adrenergic receptor activation on the ciliary epithelium.

Signaling Pathway

The binding of this compound to α₂-adrenergic receptors on the non-pigmented ciliary epithelial cells initiates a well-defined intracellular signaling cascade. These receptors are coupled to inhibitory G proteins (Gᵢ).

-

Agonist Binding and G-protein Activation: this compound binds to the α₂-adrenergic receptor, inducing a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gᵢ protein.

-

Inhibition of Adenylyl Cyclase: The activated Gᵢα-subunit dissociates from the βγ-subunits and inhibits the activity of the enzyme adenylyl cyclase.

-

Reduction of Cyclic AMP (cAMP): The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).

-

Decreased Aqueous Humor Secretion: The reduction in cAMP levels ultimately results in a decrease in the rate of aqueous humor secretion into the posterior chamber of the eye. The precise downstream effectors of cAMP that regulate aqueous humor production are complex and multifactorial, involving ion transport channels and aquaporins.

References

The Pharmacological Profile of Apraclonidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apraclonidine is a potent and relatively selective α2-adrenergic receptor agonist used clinically to manage intraocular pressure (IOP). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamic and pharmacokinetic properties, and clinical applications. Detailed methodologies for key experimental procedures are provided, and signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions. Quantitative data are summarized in tabular format for ease of reference and comparison.

Introduction

This compound, an imidazoline derivative of clonidine, is a sympathomimetic agent primarily utilized in ophthalmology for the short-term adjunctive treatment of glaucoma and for the prevention of postoperative spikes in intraocular pressure.[1] Its therapeutic effect is primarily attributed to its interaction with adrenergic receptors in the eye, leading to a reduction in aqueous humor production and an increase in its outflow. This guide delves into the core pharmacological characteristics of this compound, providing a technical resource for professionals in the field of drug research and development.

Mechanism of Action

This compound is a relatively selective alpha-2 adrenergic receptor agonist with weak alpha-1 adrenergic receptor activity.[1] Its primary mechanism of action in lowering intraocular pressure involves a dual effect on aqueous humor dynamics:

-

Reduction of Aqueous Humor Production: this compound stimulates presynaptic α2-adrenergic receptors on sympathetic nerve terminals in the ciliary body. This activation inhibits the release of norepinephrine, leading to a decrease in the production of aqueous humor.[2] The downstream signaling cascade involves the inhibition of adenylyl cyclase, resulting in reduced intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Increased Uveoscleral Outflow: While the predominant mechanism is the reduction of aqueous humor formation, some evidence suggests that this compound may also enhance uveoscleral outflow, an alternative drainage pathway for aqueous humor.[2]

The weak α1-adrenergic agonist activity of this compound is generally not considered its primary therapeutic mechanism for IOP reduction but may contribute to vasoconstriction of afferent ciliary process vessels.[2]

Signaling Pathway

The activation of α2-adrenergic receptors by this compound initiates a G protein-coupled signaling cascade. The αi subunit of the heterotrimeric G protein inhibits adenylyl cyclase, leading to a decrease in cAMP production.

This compound's α2-adrenergic signaling cascade.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the reduction of intraocular pressure. The onset of action is typically within one hour of topical administration, with the maximum IOP reduction occurring approximately three to five hours post-instillation.

Receptor Binding Affinity

Quantitative data on the binding affinity of this compound to adrenergic receptor subtypes is crucial for understanding its selectivity profile. While extensively described as a "relatively selective" α2-agonist, precise Ki values for α1 receptors are not consistently reported in publicly available literature, representing a notable data gap.

| Receptor Subtype | Ki (nM) | Reference |

| α2A-Adrenergic Receptor | 2.9 | |

| α1-Adrenergic Receptors | Not consistently reported | - |

Pharmacokinetics

Following topical ophthalmic administration, this compound is systemically absorbed.

| Parameter | Value | Reference |

| Systemic Bioavailability | Low, but detectable | |

| Peak Plasma Concentration (0.5% solution, TID) | 0.9 ng/mL | |

| Time to Peak Plasma Concentration | Not specified | - |

| Protein Binding | Not specified | - |

| Elimination Half-life | Approximately 8 hours | |

| Metabolism | Not extensively characterized | - |

| Excretion | Not extensively characterized | - |

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol outlines a general method for determining the binding affinity of this compound to adrenergic receptors.

Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell lines stably expressing specific human α1- and α2-adrenergic receptor subtypes are cultured and harvested. The cells are then lysed, and the cell membranes are isolated through differential centrifugation.

-

Binding Assay: The isolated membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1 receptors, [3H]-rauwolscine for α2 receptors) and varying concentrations of unlabeled this compound.

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorophotometry for Measurement of Aqueous Humor Dynamics

Fluorophotometry is a non-invasive technique used to measure the rate of aqueous humor flow.

Methodology:

-

Fluorescein Instillation: A sterile solution of sodium fluorescein (typically 2%) is topically applied to the cornea of the study subjects.

-

Dye Distribution: The fluorescein dye is allowed to distribute within the anterior chamber for a specified period (e.g., 6-8 hours).

-

Fluorophotometer Measurement: A scanning ocular fluorophotometer is used to measure the concentration of fluorescein in the anterior chamber and the cornea at regular intervals.

-

Data Analysis: The rate of decrease in fluorescein concentration over time is used to calculate the aqueous humor flow rate. This is based on the principle that the clearance of the dye from the anterior chamber is primarily due to the bulk flow of aqueous humor.

Clinical Trial Protocol for Efficacy Assessment in Glaucoma

This section outlines a typical design for a clinical trial evaluating the efficacy of this compound in lowering IOP in patients with open-angle glaucoma.

A typical workflow for an this compound clinical trial.

Methodology:

-

Study Design: A randomized, double-masked, placebo- or active-controlled, parallel-group study is a common design.

-

Patient Population: Patients with a diagnosis of open-angle glaucoma or ocular hypertension who meet specific inclusion and exclusion criteria (e.g., baseline IOP within a certain range) are enrolled.

-

Washout Period: A washout period is implemented to eliminate the effects of any pre-existing glaucoma medications.

-

Randomization and Treatment: Patients are randomly assigned to receive either this compound ophthalmic solution (e.g., 0.5%) or a control (vehicle or an active comparator like timolol). The medication is typically administered two to three times daily.

-

Outcome Measures: The primary efficacy endpoint is the change in IOP from baseline at specified time points throughout the study (e.g., 1, 3, 6, and 12 months). Safety and tolerability are assessed by monitoring adverse events.

-

Statistical Analysis: Appropriate statistical methods are used to compare the mean change in IOP between the treatment and control groups.

Clinical Use and Considerations

This compound is indicated for the short-term adjunctive therapy of glaucoma in patients on maximally tolerated medical therapy who require additional IOP reduction. It is also used to control or prevent postoperative elevations in IOP following anterior segment laser surgery.

Long-term use of this compound can be limited by tachyphylaxis (diminishing effect over time) and a relatively high incidence of ocular allergic reactions.

Conclusion

This compound is a valuable therapeutic agent in the management of elevated intraocular pressure, primarily through its action as a relatively selective α2-adrenergic agonist. Its pharmacological profile is characterized by a dual mechanism of action involving the reduction of aqueous humor production and a potential increase in uveoscleral outflow. While its efficacy is well-documented, a more precise quantitative understanding of its binding affinity to α1-adrenergic receptor subtypes would further refine its pharmacological characterization. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of adrenergic agonists in ophthalmology.

References

An In-depth Technical Guide to Apraclonidine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apraclonidine is a potent and relatively selective alpha-2 adrenergic receptor agonist primarily utilized in ophthalmology to reduce intraocular pressure (IOP). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its synthesis, analysis, and biological evaluation are presented, alongside a thorough examination of its mechanism of action and associated signaling pathways. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Identity and Structure

This compound, chemically known as 2,6-dichloro-N¹-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine, is a derivative of clonidine.[1][2] Its chemical structure features a dichlorinated aniline ring linked to an imidazoline moiety. This structural arrangement is crucial for its selective interaction with alpha-2 adrenergic receptors.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 2,6-dichloro-N¹-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine[1] |

| CAS Number | 66711-21-5[2] |

| PubChem CID | 2216[3] |

| Molecular Formula | C₉H₁₀Cl₂N₄ |

| SMILES | C1CN=C(N1)NC2=C(C=C(C=C2Cl)N)Cl |

Physicochemical Properties

The physicochemical properties of this compound influence its formulation, delivery, and pharmacokinetic profile. It is typically used as the hydrochloride salt to enhance its solubility in aqueous ophthalmic solutions.

Table 2: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Base) | This compound Hydrochloride |

| Molecular Weight | 245.11 g/mol | 281.57 g/mol |

| Melting Point | >230 °C | ~300 °C |

| Solubility | Water: 0.409 mg/mL (predicted) | Highly soluble in water |

| DMSO: Soluble | DMSO: 28 mg/mL | |

| pKa (Strongest Basic) | 8.48 (predicted) | - |

| LogP | 1.66 (predicted) | - |

Mechanism of Action and Signaling Pathway

This compound exerts its primary pharmacological effect by acting as a selective agonist at alpha-2 adrenergic receptors. Its therapeutic utility in glaucoma stems from its ability to lower intraocular pressure through a dual mechanism: reduction of aqueous humor production and an increase in uveoscleral outflow.

Upon binding to presynaptic alpha-2 adrenergic receptors on sympathetic nerve terminals in the ciliary body, this compound initiates a G protein-coupled signaling cascade. Specifically, it activates the inhibitory G protein (Gi), which in turn inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels is the key downstream event that results in the suppression of aqueous humor formation.

References

An In-Depth Technical Guide to the Alpha-2 Adrenergic Agonist Activity of Apraclonidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apraclonidine is a potent and relatively selective alpha-2 (α₂) adrenergic receptor agonist with a multifaceted mechanism of action, primarily utilized in ophthalmology to reduce intraocular pressure (IOP). This technical guide provides a comprehensive overview of the core pharmacology of this compound, focusing on its engagement with α₂-adrenergic receptors and the subsequent downstream signaling cascades. This document details its receptor binding affinity, functional activity in modulating cyclic adenosine monophosphate (cAMP) levels, and its physiological effects on aqueous humor dynamics. Furthermore, this guide furnishes detailed experimental protocols for key assays and visualizes complex biological pathways and workflows using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound, a derivative of clonidine, is a sympathomimetic agent that exhibits high affinity and functional agonism at α₂-adrenergic receptors.[1] Its clinical efficacy in managing glaucoma and ocular hypertension stems from its ability to modulate aqueous humor dynamics, primarily by reducing its production.[2][3] this compound's pharmacological profile is characterized by its relative selectivity for α₂- over alpha-1 (α₁) adrenergic receptors, which contributes to its localized ocular effects with minimal systemic cardiovascular side effects.[4] This guide delves into the technical aspects of this compound's interaction with its molecular targets, providing quantitative data where available, and outlines the experimental methodologies used to characterize its activity.

Receptor Binding Affinity

The initial and most critical step in this compound's mechanism of action is its binding to adrenergic receptors. While it is known to be a relatively selective α₂-agonist, a complete quantitative profile of its binding affinity (Ki) across all adrenergic receptor subtypes is not extensively detailed in publicly available literature. The Ki value is a measure of the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay; a lower Ki value indicates a higher binding affinity.

Table 1: this compound Receptor Binding Affinity (Ki)

| Receptor Subtype | Ki (nM) | Reference |

| Alpha-2A (α₂ₐ) | 2.9 | [4] |

| Alpha-2B (α₂₈) | Data not readily available | |

| Alpha-2C (α₂ₑ) | Data not readily available | |

| Alpha-1 (α₁) | Weak agonist activity noted, specific Ki values not readily available |

Note: The Ki value for the α₂ₐ receptor is reported on DrugBank; however, the primary source of this data is not specified. Further research is required to obtain a comprehensive binding profile across all adrenergic receptor subtypes.

Functional Activity and Signaling Pathways

This compound's binding to α₂-adrenergic receptors initiates a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).

Inhibition of Adenylyl Cyclase and cAMP Reduction

The canonical signaling pathway for α₂-adrenergic receptor agonists involves the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic adenosine monophosphate (cAMP). The activation of the Gi protein by the this compound-bound receptor leads to the dissociation of its αi subunit, which then directly inhibits adenylyl cyclase activity. This results in a decrease in intracellular cAMP levels.

Figure 1: this compound's canonical Gi-protein coupled signaling pathway.

Other Potential Downstream Pathways

While the inhibition of the cAMP pathway is the most well-characterized downstream effect of α₂-adrenergic agonism, other signaling cascades may also be involved. For instance, some GPCRs can modulate the mitogen-activated protein kinase (MAPK) / extracellular signal-regulated kinase (ERK) pathway. The specific involvement of this compound in these alternative pathways is not yet fully elucidated and represents an area for further research.

Physiological Effects on Aqueous Humor Dynamics

The clinical utility of this compound is a direct consequence of its effects on the dynamics of aqueous humor, the clear fluid that fills the front part of the eye.

Reduction of Aqueous Humor Production

The primary mechanism by which this compound lowers IOP is by reducing the production of aqueous humor by the ciliary body. This effect is mediated by the activation of α₂-adrenergic receptors on the ciliary epithelium, leading to the aforementioned decrease in cAMP and subsequent reduction in aqueous humor secretion.

Increase in Uveoscleral Outflow

Some evidence suggests that this compound may also have a secondary mechanism of action involving an increase in the uveoscleral outflow of aqueous humor. However, other studies have reported a decrease in uveoscleral outflow. This aspect of its pharmacology may be complex and potentially dose-dependent.

Table 2: Quantitative Effects of this compound on Aqueous Humor Dynamics

| Parameter | Effect | Magnitude of Change | Reference |

| Aqueous Humor Flow | Decrease | 35% reduction 4 hours post-administration | |

| 39% - 44% suppression | |||

| 0.3 µL/minute decrease | |||

| Intraocular Pressure (IOP) | Decrease | 34% reduction 3 hours post-administration | |

| 20% - 23% reduction | |||

| 3.1 to 5.2 mmHg decrease | |||

| Fluorophotometric Outflow Facility | Increase | 0.09 to 0.10 µL/minute/mmHg increase | |

| Uveoscleral Outflow | Decrease | 0.47 µL/minute decrease | |

| Episcleral Venous Pressure | Decrease | 1.0 mmHg decrease |

Experimental Protocols

The characterization of this compound's α₂-adrenergic agonist activity relies on a suite of in vitro and in vivo experimental techniques.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of this compound for α₂ and other adrenergic receptor subtypes. It involves competing the unlabeled this compound against a radiolabeled ligand with known affinity for the receptor.

Objective: To determine the Ki of this compound for a specific adrenergic receptor subtype.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human adrenergic receptor subtype of interest (e.g., α₂ₐ, α₂₈, α₂ₑ, α₁ₐ, α₁₈, α₁ₐ).

-

Radioligand: A high-affinity antagonist for the receptor of interest (e.g., [³H]-Rauwolscine for α₂ receptors, [³H]-Prazosin for α₁ receptors).

-

Unlabeled Ligand: this compound hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-selective antagonist (e.g., phentolamine).

-

Binding Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold binding buffer.

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Counter and Fluid.

Protocol:

-

Preparation: Prepare serial dilutions of this compound in binding buffer.

-

Incubation: In a 96-well plate, combine in triplicate:

-

Total Binding: Cell membranes, radioligand, and binding buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of non-specific antagonist.

-

Competition: Cell membranes, radioligand, and varying concentrations of this compound.

-

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Experimental workflow for a competitive radioligand binding assay.

cAMP Functional Assay

This assay measures the functional consequence of this compound binding to Gi-coupled α₂-adrenergic receptors by quantifying the resulting decrease in intracellular cAMP levels.

Objective: To determine the EC₅₀ or IC₅₀ of this compound for the inhibition of adenylyl cyclase.

Materials:

-

Cells: A cell line stably expressing the human α₂-adrenergic receptor subtype of interest.

-

Adenylyl Cyclase Stimulator: Forskolin (to elevate basal cAMP levels).

-

This compound Hydrochloride.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, FRET, or ELISA-based).

-

Cell Culture Medium and Reagents.

-

Plate Reader compatible with the chosen assay kit.

Protocol:

-

Cell Culture: Plate the cells in a 96-well or 384-well plate and grow to the desired confluency.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).

-

Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase cAMP production.

-

Incubation: Incubate for a defined period to allow for cAMP accumulation.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the log concentration of this compound. For agonist activity (inhibition of forskolin-stimulated cAMP), determine the IC₅₀ value, which is the concentration of this compound that causes 50% of the maximal inhibition of cAMP production.

Figure 3: Experimental workflow for a cAMP functional assay.

Conclusion

This compound is a well-established α₂-adrenergic receptor agonist with a primary mechanism of action involving the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP. This leads to its clinically significant effect of reducing aqueous humor production and lowering intraocular pressure. While its selectivity for α₂- over α₁-receptors is known, a comprehensive quantitative profile of its binding affinities and functional potencies across all adrenergic receptor subtypes is not fully available in the public domain. The experimental protocols provided in this guide offer a framework for researchers to further investigate the detailed pharmacology of this compound and other related compounds. A deeper understanding of its interactions with different receptor subtypes and its potential involvement in other signaling pathways will be crucial for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. Effects of this compound on aqueous humor dynamics in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aqueous flow is reduced by the alpha-adrenergic agonist, this compound hydrochloride (ALO 2145) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

Apraclonidine's Impact on Aqueous Humor Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of apraclonidine on aqueous humor dynamics. This compound, a selective alpha-2 adrenergic agonist, is a critical pharmacological tool in the management of intraocular pressure (IOP). Understanding its precise mechanism of action and its influence on the complex interplay of aqueous humor formation and outflow is paramount for researchers, scientists, and professionals involved in the development of novel ophthalmic therapeutics. This document provides a comprehensive overview of the core principles of this compound's function, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Mechanism of Action: An Alpha-2 Adrenergic Agonist

This compound primarily exerts its ocular hypotensive effect by acting as a selective agonist for alpha-2 adrenergic receptors.[1][2] These receptors are G protein-coupled receptors located on the ciliary processes of the eye. The activation of these receptors initiates a signaling cascade that ultimately leads to a reduction in the production of aqueous humor. While its primary action is on aqueous inflow, this compound's effects on aqueous outflow pathways have also been investigated, revealing a more complex interaction with ocular physiology than initially understood.

Signaling Pathway

The binding of this compound to the alpha-2 adrenergic receptor on the non-pigmented ciliary epithelial cells triggers the activation of an inhibitory G protein (Gi). This activation leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels is a critical step in the mechanism to reduce aqueous humor secretion. Downstream of cAMP, effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC) are modulated. Reduced PKA activity is thought to alter the phosphorylation state of ion channels and transporters involved in the secretion of aqueous humor.

Caption: this compound's signaling cascade in ciliary epithelial cells.

Effects on Aqueous Humor Dynamics

This compound's primary effect is the reduction of aqueous humor inflow. However, its influence on outflow pathways contributes to its overall IOP-lowering efficacy.

Aqueous Humor Formation

Numerous studies have consistently demonstrated that this compound significantly suppresses the rate of aqueous humor formation. Fluorophotometry studies have quantified this reduction, showing a decrease in aqueous flow. This effect is the principal mechanism by which this compound lowers intraocular pressure. The onset of action is typically within one hour, with the maximum IOP reduction occurring approximately three hours after instillation.[2]

Aqueous Humor Outflow

The effect of this compound on aqueous humor outflow is more nuanced and has been a subject of ongoing research.

-

Trabecular Outflow: Studies have generally shown that this compound has a minimal or no direct effect on trabecular outflow facility.[3]

-

Uveoscleral Outflow: The impact on uveoscleral outflow is less clear, with some studies suggesting a potential increase, while others report no significant change or even a decrease.[3] This variability may be attributed to differences in study design, methodology, and patient populations.

-

Episcleral Venous Pressure: this compound has been shown to cause a reduction in episcleral venous pressure, which can contribute to a decrease in IOP by facilitating the drainage of aqueous humor from the conventional outflow pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key parameters of aqueous humor dynamics as reported in various clinical studies.

| Parameter | This compound Concentration | Mean Reduction | Study Population | Reference |

| Intraocular Pressure (IOP) | 0.5% | 27.4% (6.8 mmHg) | Ocular Hypertensive | |

| 1.0% | 31.3% (7.6 mmHg) | Ocular Hypertensive | ||

| 1.0% | 33.9% (10.10 mmHg) | Ocular Hypertensive | ||

| Aqueous Flow | 0.5% | 0.3 µL/min | Ocular Hypertensive | |

| Fluorophotometric Outflow Facility | 0.5% | 0.09-0.10 µL/min/mmHg | Ocular Hypertensive | |

| Uveoscleral Outflow | 0.5% | -0.47 µL/min (Decrease) | Ocular Hypertensive | |

| Episcleral Venous Pressure | 0.5% | 1.0 mmHg | Ocular Hypertensive |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the effects of this compound on aqueous humor dynamics.

Fluorophotometry for Aqueous Flow Measurement

Fluorophotometry is a non-invasive technique used to measure the rate of aqueous humor flow.

Principle: A fluorescent tracer (sodium fluorescein) is introduced into the anterior chamber. The rate at which the fluorescence diminishes over time is proportional to the rate of aqueous humor turnover.

Step-by-Step Protocol:

-

Baseline Measurement: A baseline scan of the anterior chamber is performed using a scanning ocular fluorophotometer to measure background fluorescence.

-

Fluorescein Instillation: A standardized volume and concentration of sodium fluorescein solution (e.g., 15 µL of 2.0%) is instilled into the lower conjunctival sac.

-

Incubation and Washout: The fluorescein is allowed to penetrate the cornea for a specific duration (e.g., 30 seconds), followed by a thorough washout with a balanced salt solution to remove excess dye from the ocular surface.

-

Serial Fluorophotometry Scans: Serial scans of the anterior chamber are performed at predetermined time intervals (e.g., every 10-20 minutes) for several hours. The instrument measures the concentration of fluorescein in the anterior chamber.

-

Data Analysis: The rate of decrease in fluorescein concentration is calculated from the serial measurements. This rate, along with the volume of the anterior chamber, is used to calculate the aqueous humor flow rate (in µL/min).

Caption: A generalized workflow for measuring aqueous humor flow using fluorophotometry.

Tonography for Aqueous Outflow Facility Measurement

Tonography is a non-invasive clinical and research tool used to estimate the facility of aqueous humor outflow through the trabecular meshwork.

Principle: A weighted tonometer is placed on the cornea for a set duration (typically 4 minutes). The continuous pressure exerted by the tonometer increases the IOP, forcing aqueous humor out of the eye at an increased rate. The rate of IOP decay during this period is used to calculate the outflow facility.

Step-by-Step Protocol:

-

Patient Positioning and Anesthesia: The patient is positioned comfortably in a supine position. A topical anesthetic is applied to the cornea.

-

Baseline IOP Measurement: The baseline intraocular pressure is measured using a calibrated tonometer (e.g., Goldmann applanation tonometer).

-

Tonography Procedure:

-

A sanitized electronic Schiøtz tonometer or a pneumatonometer with a tonography function is gently placed on the central cornea.

-

The instrument continuously records the intraocular pressure for a duration of 2 to 4 minutes. The patient is instructed to fixate on a target to minimize eye movement.

-

-

Data Acquisition and Analysis:

-

The tonography tracing, a continuous recording of IOP over time, is obtained.

-

The initial and final stable IOP readings during the tonography period are determined.

-

The outflow facility (C) is calculated using the Friedenwald formula, which relates the change in ocular volume to the change in IOP, taking into account the ocular rigidity. The formula is: C = (ΔV) / (AvgP * t), where ΔV is the change in ocular volume, AvgP is the average pressure during tonography, and t is the duration of the measurement.

-

Conclusion

This compound remains a significant agent in the ophthalmologist's armamentarium for managing elevated intraocular pressure. Its primary mechanism of action, the suppression of aqueous humor formation via alpha-2 adrenergic receptor stimulation, is well-established. While its effects on aqueous outflow are more complex and may involve a reduction in episcleral venous pressure, the net result is a potent and rapid lowering of IOP. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of new IOP-lowering therapies. A thorough understanding of the intricate dynamics of aqueous humor and the pharmacological modulation thereof is essential for advancing the treatment of glaucoma and other ocular hypertensive conditions.

References

Systemic Absorption of Apraclonidine from Ophthalmic Use: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apraclonidine, a potent α2-adrenergic receptor agonist, is primarily utilized in ophthalmology to manage intraocular pressure (IOP). Administered as a topical ophthalmic solution, its primary therapeutic effect is localized to the eye. However, like all topically applied ocular medications, a fraction of the administered dose can bypass ocular tissues and enter the systemic circulation, leading to potential systemic effects. This technical guide provides an in-depth analysis of the systemic absorption of this compound following ophthalmic administration, compiling available pharmacokinetic data, detailing relevant experimental protocols, and visualizing associated physiological pathways.

Pharmacokinetic Profile: Systemic Exposure

Following topical administration, this compound is absorbed systemically, primarily through the conjunctival vessels and the nasolacrimal duct, which drains into the highly vascularized nasal mucosa. This absorption results in detectable plasma concentrations of the drug.

Quantitative Pharmacokinetic Data

A key study in healthy volunteers provides the most direct evidence of the systemic absorption of this compound. The prescribing information for Iopidine® 0.5% details a study where one drop of the solution was administered three times a day to both eyes for 10 days. The resulting plasma concentrations are summarized below.[1][2][3]

| Parameter | Value | Unit | Study Population | Dosing Regimen | Source |

| Mean Peak Plasma Concentration (Cmax) | 0.9 | ng/mL | Healthy Volunteers | 1 drop of 0.5% solution TID in both eyes for 10 days | [1][2] |

| Mean Trough Plasma Concentration | 0.5 | ng/mL | Healthy Volunteers | 1 drop of 0.5% solution TID in both eyes for 10 days | |

| Elimination Half-Life (t1/2) | ~8 | hours | Healthy Volunteers | 1 drop of 0.5% solution TID in both eyes for 10 days |

These data confirm that chronic ophthalmic dosing of this compound leads to sustained systemic exposure. The relatively short half-life suggests that the drug is cleared from the systemic circulation within a reasonable timeframe after cessation of use.

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of ophthalmic drugs are crucial for the interpretation and replication of results. While the full study report for the pivotal human pharmacokinetic study of this compound is not publicly available, a representative protocol can be constructed based on common practices for such studies and available information.

Representative Clinical Pharmacokinetic Study Protocol

Objective: To determine the systemic bioavailability and pharmacokinetic profile of this compound following topical ophthalmic administration in healthy adult volunteers.

Study Design:

-

Type: An open-label, single-center, pharmacokinetic study.

-

Population: A cohort of healthy adult male and female volunteers (typically 12-24 subjects).

-

Inclusion Criteria: Age 18-55 years, no history of ocular or systemic diseases, no concurrent medications, and normal baseline ophthalmological examination.

-

Exclusion Criteria: Known hypersensitivity to this compound or other α2-agonists, cardiovascular or respiratory disease, pregnancy, or lactation.

Dosing Regimen:

-

One drop of 0.5% this compound hydrochloride ophthalmic solution administered to each eye, three times daily for a period of 10 days.

Sample Collection:

-

Blood Sampling: Venous blood samples (approximately 5 mL) would be collected in tubes containing an appropriate anticoagulant (e.g., EDTA).

-

Sampling Timepoints:

-

Day 1 (First Dose): Pre-dose (0 hour), and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose.

-

Day 10 (Steady State): Pre-dose (0 hour), and at the same time points as Day 1 to assess steady-state pharmacokinetics. Trough concentrations would be measured just before the morning dose on several days leading up to Day 10.

-

Sample Processing and Analysis:

-

Blood samples would be centrifuged to separate plasma, which would then be stored at -20°C or lower until analysis.

-

A validated bioanalytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), would be used to quantify this compound concentrations in plasma.

Representative Bioanalytical Method: LC-MS/MS for a Similar Compound (Clonidine)

Due to the lack of a publicly available, validated analytical method specifically for this compound in human plasma, a representative method for the structurally similar compound, clonidine, is described below. This methodology illustrates the principles that would be applied to this compound analysis.

Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

-

Sample Preparation:

-

Protein Precipitation: A small volume of plasma (e.g., 100 µL) is mixed with a protein precipitating agent, such as acetonitrile or methanol, often containing an internal standard (e.g., a deuterated analog of the drug).

-

Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

Supernatant Transfer: The clear supernatant is transferred to a clean tube for analysis.

-

-

Chromatographic Separation:

-

HPLC System: A standard HPLC system is used.

-

Column: A reverse-phase C18 column is typically employed.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is used to separate the analyte from other components in the sample extract.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored to ensure selectivity and sensitivity.

-

Validation: The method would be validated according to ICH guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effect on intraocular pressure by acting as a selective α2-adrenergic receptor agonist in the ciliary body of the eye. Its systemic effects are also mediated through its interaction with α2-adrenergic receptors in various tissues.

Ocular Mechanism of Action

In the eye, this compound's primary action is to reduce the production of aqueous humor. This is achieved through the activation of α2-adrenergic receptors on the ciliary epithelium.

Systemic Absorption and Distribution Workflow

The journey of this compound from the eye to the systemic circulation involves several steps, which can be visualized as follows:

Systemic Side Effects

The systemic absorption of this compound can lead to a range of side effects, which are generally mild and transient in adults but can be more pronounced in pediatric patients. These adverse effects are consistent with the known pharmacology of α2-adrenergic agonists.

Common Systemic Side Effects in Adults:

-

Dry mouth

-

Fatigue

-

Headache

-

Drowsiness

Systemic Side Effects of Concern in Pediatrics:

-

Lethargy

-

Bradycardia (slow heart rate)

-

Hypotension (low blood pressure)

-

Respiratory depression

The increased susceptibility of infants and young children to the central nervous system depressant effects of this compound is thought to be due to an immature blood-brain barrier and differences in drug metabolism and distribution.

Conclusion

While this compound is an effective topical agent for lowering intraocular pressure, its use is associated with systemic absorption and the potential for systemic side effects. The pharmacokinetic data from studies in healthy volunteers confirm that measurable plasma concentrations are achieved with regular ophthalmic use. Understanding the pathways of absorption, the mechanism of action, and the potential for systemic adverse events is critical for the safe and effective use of this medication, particularly in vulnerable populations such as children. Further research to fully characterize the systemic disposition of this compound and to develop strategies to minimize its systemic uptake would be beneficial.

References

Apraclonidine: An In-Depth Examination of its In Vivo Half-Life and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apraclonidine, a potent α2-adrenergic receptor agonist, is primarily utilized in ophthalmology to mitigate intraocular pressure. Its efficacy is intrinsically linked to its pharmacokinetic profile, specifically its systemic absorption, half-life, and metabolic fate. This technical guide provides a comprehensive overview of the current understanding of this compound's half-life and metabolism in vivo. While robust data exists for its half-life and systemic exposure following topical administration, detailed information on its metabolic pathways remains limited in publicly available literature.

Pharmacokinetic Profile of this compound

Following topical ophthalmic administration, this compound is systemically absorbed, leading to measurable plasma concentrations. The key pharmacokinetic parameters are summarized below.

Quantitative Pharmacokinetic Data

| Parameter | Value | Species | Dosing Regimen | Source(s) |

| Elimination Half-life | 8 hours | Human | 0.5% ophthalmic solution | [1][2] |

| Mean Peak Plasma Concentration (Cmax) | 0.9 ng/mL | Human | One drop of 0.5% solution three times a day in both eyes for 10 days | [1][3] |

| Mean Trough Plasma Concentration (Cmin) | 0.5 ng/mL | Human | One drop of 0.5% solution three times a day in both eyes for 10 days | [1] |

In Vivo Half-Life Determination

The elimination half-life of this compound has been consistently reported to be approximately 8 hours in humans following topical administration of a 0.5% ophthalmic solution. This value is crucial for establishing appropriate dosing intervals to maintain therapeutic efficacy.

Experimental Protocol: Determination of Plasma Concentration

While specific, detailed protocols for the determination of this compound's half-life are not extensively published, the methodology for quantifying its plasma concentrations has been described. A key analytical technique employed is gas chromatography with electron-capture detection.

Methodology: Gas Chromatography-Electron Capture Detection (GC-ECD)

-

Sample Collection: Whole blood samples are collected from subjects at various time points following drug administration.

-

Plasma Separation: The blood samples are centrifuged to separate the plasma fraction, which is then stored frozen until analysis.

-

Sample Preparation (Liquid-Liquid Extraction):

-

An internal standard is added to the plasma samples.

-

The plasma is alkalinized, and this compound and the internal standard are extracted into an organic solvent (e.g., a mixture of hexane and isoamyl alcohol).

-

The organic layer is separated and may undergo further purification steps.

-

The final organic extract is evaporated to dryness and the residue is reconstituted in a suitable solvent for injection into the gas chromatograph.

-

-

Derivatization: To enhance volatility and sensitivity for GC-ECD analysis, the extracted this compound is often derivatized. This involves a chemical reaction to introduce an electron-capturing group onto the molecule.

-

Gas Chromatography (GC) Analysis:

-

The derivatized sample is injected into a gas chromatograph equipped with an appropriate capillary column.

-

The column separates this compound from other components based on its volatility and interaction with the stationary phase.

-

An electron capture detector (ECD), which is highly sensitive to halogenated compounds, is used for detection.

-

-

Quantification: The concentration of this compound in the plasma samples is determined by comparing the peak area of the this compound derivative to that of the internal standard, using a calibration curve generated from standards of known concentrations.

The following diagram illustrates a generalized workflow for this analytical process.

Metabolism of this compound

The metabolic fate of this compound in vivo is not well-elucidated in the available scientific literature. Major drug information databases frequently state that the metabolism is "not available" or not fully characterized.

Potential Metabolic Pathways: A Hypothetical Model Based on Clonidine

Given the structural similarity of this compound to clonidine, it is plausible that it undergoes similar metabolic transformations. Clonidine is partially metabolized in the liver. The primary metabolic reactions for clonidine involve hydroxylation followed by conjugation. Therefore, a hypothetical metabolic pathway for this compound could involve the following steps:

-

Phase I Metabolism (Oxidation): The aromatic ring of this compound could be hydroxylated by cytochrome P450 (CYP) enzymes in the liver.

-

Phase II Metabolism (Conjugation): The resulting hydroxylated metabolite, or the parent drug itself, could then be conjugated with glucuronic acid (glucuronidation) or sulfate (sulfation) to form more water-soluble compounds that can be readily excreted.

The following diagram illustrates this hypothetical metabolic pathway. It is crucial to note that this is a speculative model based on an analogous compound and has not been experimentally verified for this compound.

Signaling Pathway of this compound's Therapeutic Action

This compound exerts its therapeutic effect by acting as a selective agonist for α2-adrenergic receptors. This interaction triggers a signaling cascade that ultimately reduces intraocular pressure. The primary mechanism of action is the reduction of aqueous humor production.

The signaling pathway is initiated by the binding of this compound to α2-adrenergic receptors on the ciliary body epithelium. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels is thought to be the key step that leads to decreased aqueous humor secretion.

Conclusion

References

Apraclonidine in Glaucoma: A Technical Guide to its Research History and Core Principles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the research history of apraclonidine, a cornerstone in the pharmacological management of glaucoma. This document provides a comprehensive overview of its mechanism of action, key experimental findings, and the methodologies that have defined its clinical use. All quantitative data is presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction: A Look Back at this compound's Role in Glaucoma Therapy

This compound, an alpha-2 adrenergic agonist, emerged as a significant therapeutic agent for glaucoma, primarily for the short-term reduction of intraocular pressure (IOP). Its development marked a key advancement in understanding the role of the adrenergic system in aqueous humor dynamics. While its long-term use is limited by tachyphylaxis and local side effects, this compound remains a valuable tool in preventing IOP spikes following ophthalmic laser procedures and as an adjunctive therapy in patients on maximally tolerated medical treatment.[1][2] This guide will explore the foundational research that established its efficacy and safety profile.

Mechanism of Action: An Alpha-2 Adrenergic Agonist

This compound is a relatively selective alpha-2 adrenergic receptor agonist.[3] Its primary mechanism for lowering IOP is a dual effect on aqueous humor dynamics:

-

Reduction of Aqueous Humor Production: this compound stimulates alpha-2 adrenergic receptors on the ciliary body, which leads to the inhibition of the enzyme adenylyl cyclase. This action reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key signaling molecule in aqueous humor secretion. The decrease in cAMP ultimately results in a suppressed rate of aqueous humor formation.

-

Increase in Uveoscleral Outflow: While the primary mechanism is the reduction of aqueous humor production, some evidence suggests that this compound may also enhance the outflow of aqueous humor through the uveoscleral pathway.

This dual action leads to a significant reduction in intraocular pressure. The onset of action is typically within one hour, with maximal IOP reduction occurring approximately three to five hours after instillation.[4]

Signaling Pathway of this compound

Quantitative Data from Clinical Trials

The efficacy and safety of this compound have been established through numerous clinical trials. The following tables summarize key quantitative findings.

Table 1: Dose-Response Relationship of this compound in Lowering IOP

| This compound Concentration | Mean IOP Reduction (%) | Mean IOP Reduction (mmHg) | Study Population | Study Duration |

| 0.125% | - | - | 20 patients with elevated IOP | 1 week |

| 0.25% | 27% (relative to vehicle) | 8.7 mmHg (from baseline of 24.9 mmHg) | 20 patients with elevated IOP | 1 week |

| 0.5% | 27% (relative to vehicle) | 8.7 mmHg (from baseline of 24.9 mmHg) | 20 patients with elevated IOP | 1 week |

| 1.0% | 31.3% | 7.6 mmHg | 17 subjects with increased IOP | - |

Data compiled from a double-masked, cross-over, dose-response study.[5]

Table 2: Efficacy of this compound as an Adjunctive Therapy

| Treatment Group | N | Successful IOP Control at 90 Days (%) | Mean Additional IOP Reduction |

| This compound 0.5% | 86 | 60% | ≥20% from baseline |

| Placebo | 88 | 32% | - |

Data from a prospective, 90-day, multicentered, placebo-controlled study in patients on maximally tolerated medical therapy.

Table 3: Long-Term Efficacy and Tachyphylaxis of this compound 0.5%

| Follow-up Duration | Patients Remaining on Medication (%) | Reason for Discontinuation: Side Effects (%) | Reason for Discontinuation: Ineffectiveness (Tachyphylaxis) (%) | Overall IOP Lowering (%) |

| Up to 35 weeks | 46% | 23% | 31% | - |

| Up to 24 months | - | - | 21% | 19-26% |

Data compiled from long-term retrospective and prospective studies.

Table 4: Common Adverse Events Associated with this compound Use

| Adverse Event | Incidence Rate (%) | Study Population |

| Ocular | ||

| Conjunctival Hyperemia | 12.8% | 86 patients on adjunctive therapy |

| Pruritus | Leading cause of discontinuation | - |

| Tearing | Leading cause of discontinuation | - |

| Discomfort | Leading cause of discontinuation | - |

| Lid Edema | Leading cause of discontinuation | - |

| Foreign Body Sensation | Leading cause of discontinuation | - |

| Allergic Reaction | ~21% (0.5% solution), 48% (1% solution) | 174 patients, 64 patients |

| Systemic | ||

| Dry Mouth | 4.7% - 10% | 86 patients, General clinical studies |

| Dry Nose | 30% (transient) | 20 patients in a dose-response study |

Key Experimental Protocols

The following sections outline the methodologies of pivotal experiments that have shaped our understanding of this compound.

Dose-Response Clinical Trial Protocol

A representative dose-response study followed a double-masked, cross-over design to evaluate the efficacy and safety of different concentrations of this compound.

-

Study Population: 20 patients with elevated intraocular pressure.

-

Treatments: this compound hydrochloride at concentrations of 0.125%, 0.25%, and 0.5%, and a vehicle control.

-

Administration: Bilateral instillation of one drop every 12 hours for one week for each treatment arm.

-

Washout Period: A two-week washout period was implemented between each one-week treatment session.

-

Measurements:

-

Intraocular pressure (IOP) was measured at 2, 5, and 8 hours after the initial dose, and on day 2 and day 8.

-

Other parameters monitored included pupillary diameter, interpalberal fissure width, blood pressure, and pulse.

-

-

Outcome Measures: The primary outcome was the change in IOP from baseline and compared to the vehicle control.

Experimental Workflow for a Dose-Response Clinical Trial

Animal Models for Glaucoma Research

Rabbit models have been instrumental in the preclinical evaluation of anti-glaucoma medications like this compound. Elevated IOP can be induced through several methods to mimic glaucomatous conditions.

-

Induction of Ocular Hypertension:

-

Injection of Viscoelastic Substances: Intracameral injections of substances like carbomer or methylcellulose can obstruct aqueous outflow, leading to a stable increase in IOP. For instance, repeated daily injections of 0.1 mL of 0.25% carbomer for two consecutive days can raise the mean IOP to approximately 38.3 ± 1 mmHg.

-

Laser Photocoagulation: Argon laser application to the trabecular meshwork can induce sclerosis and block aqueous humor outflow, resulting in elevated IOP.

-

Steroid-Induced Glaucoma: Subconjunctival injections of corticosteroids like dexamethasone can produce a model of glucocorticoid-induced glaucoma.

-

Saline Injection into Episcleral Veins: Injection of hypertonic saline into the episcleral veins can increase resistance to aqueous outflow.

-

-

Drug Efficacy Testing:

-

Once a stable model of ocular hypertension is established, the test compound (e.g., this compound) is administered topically.

-

IOP is measured at regular intervals using a tonometer calibrated for the specific animal model.

-

The reduction in IOP is compared to a vehicle-treated control group.

-

Logical Relationship of this compound's Clinical Utility

Conclusion

The research history of this compound provides a clear example of targeted drug development for glaucoma. Its well-defined mechanism of action, centered on the alpha-2 adrenergic receptor and subsequent reduction in aqueous humor production, has been thoroughly vetted through rigorous clinical trials. While its clinical utility is primarily in the short-term management of IOP, the foundational studies of this compound have paved the way for the development of newer, more selective adrenergic agonists with improved long-term efficacy and side-effect profiles. This guide serves as a technical resource for researchers and drug development professionals, offering a detailed overview of the core scientific principles and experimental evidence that underpin the use of this compound in glaucoma therapy.

References

- 1. Long term effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Alpha-2 adrenergic agonists in the treatment of glaucoma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medical Pharmacology: Alpha-2 Adrenergic Receptor Agonists are discussed. [pharmacology2000.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound. A one-week dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Preparation of Apraclonidine Ophthalmic Solution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation, quality control, and analysis of apraclonidine ophthalmic solutions for laboratory use. The information is intended to guide researchers in formulating this compound solutions with appropriate physicochemical properties for experimental studies.

Introduction

This compound is a relatively selective alpha-2-adrenergic agonist that is used to lower intraocular pressure.[1][2] It works by decreasing the production of aqueous humor within the eye.[1][2] Commercially available ophthalmic solutions of this compound are typically found in concentrations of 0.5% and 1%.[3] For laboratory and research purposes, it is often necessary to prepare these solutions extemporaneously. This document outlines the procedures for preparing this compound ophthalmic solutions and the analytical methods for ensuring their quality and stability.

Mechanism of Action

This compound selectively stimulates alpha-2 adrenergic receptors in the eye. This stimulation leads to a reduction in the formation of aqueous humor, the fluid inside the eye. The precise mechanism is believed to involve the constriction of afferent blood vessels in the ciliary body, which is responsible for producing this fluid. By decreasing the rate of aqueous humor production, this compound effectively lowers intraocular pressure.

Formulation of this compound Ophthalmic Solution

The following tables summarize the components for preparing 0.5% and 1% this compound ophthalmic solutions, based on commercially available formulations.

Table 1: Formulation for 0.5% this compound Ophthalmic Solution

| Component | Concentration (per mL) | Purpose |

| This compound Hydrochloride | 5.75 mg (equivalent to 5 mg this compound base) | Active Pharmaceutical Ingredient |

| Sodium Acetate | q.s. | Buffering Agent |

| Sodium Chloride | q.s. | Tonicity Agent |

| Benzalkonium Chloride | 0.1 mg (0.01%) | Preservative |

| Hydrochloric Acid / Sodium Hydroxide | q.s. to pH 4.4 - 7.8 | pH Adjustment |

| Purified Water | q.s. to 1 mL | Vehicle |

Table 2: Formulation for 1% this compound Ophthalmic Solution

| Component | Concentration (per mL) | Purpose |

| This compound Hydrochloride | 11.5 mg (equivalent to 10 mg this compound base) | Active Pharmaceutical Ingredient |

| Sodium Acetate | q.s. | Buffering Agent |

| Sodium Chloride | q.s. | Tonicity Agent |

| Benzalkonium Chloride | 0.1 mg (0.01%) | Preservative |

| Hydrochloric Acid / Sodium Hydroxide | q.s. to pH 4.4 - 7.8 | pH Adjustment |

| Purified Water | q.s. to 1 mL | Vehicle |

Experimental Protocols

Preparation of 100 mL of 0.5% this compound Ophthalmic Solution

This protocol describes the extemporaneous compounding of a sterile 0.5% this compound ophthalmic solution.

Materials:

-

This compound Hydrochloride, USP grade

-

Sodium Acetate, anhydrous, USP grade

-

Sodium Chloride, USP grade

-

Benzalkonium Chloride solution (e.g., 17%)

-

Hydrochloric Acid (0.1 N) and Sodium Hydroxide (0.1 N) solutions

-

Sterile, purified water

-

Sterile 100 mL volumetric flask

-

Sterile graduated cylinders and pipettes

-

Sterile magnetic stir bar and stir plate

-

pH meter

-

0.22 µm sterile syringe filter

-

Sterile ophthalmic dropper bottles

Procedure:

-

Aseptic Environment: All compounding procedures must be performed in a laminar airflow hood using aseptic techniques to ensure sterility.

-

Dissolution of Ingredients:

-

In a sterile beaker containing approximately 80 mL of sterile, purified water and a sterile magnetic stir bar, add and dissolve 0.575 g of this compound Hydrochloride.

-

Add an appropriate amount of Sodium Acetate and Sodium Chloride to achieve the desired buffer capacity and tonicity. The exact amounts should be calculated to render the final solution isotonic (260-320 mOsm/L).

-

Add the required volume of Benzalkonium Chloride solution to achieve a final concentration of 0.01%.

-

-

pH Adjustment:

-

Measure the pH of the solution using a calibrated pH meter.

-

Adjust the pH to between 4.4 and 7.8 using 0.1 N Hydrochloric Acid or 0.1 N Sodium Hydroxide as needed.

-

-

Final Volume Adjustment:

-

Transfer the solution to a 100 mL sterile volumetric flask.

-

Rinse the beaker with a small amount of sterile, purified water and add it to the volumetric flask.

-

Add sterile, purified water to bring the final volume to 100 mL.

-

-

Sterile Filtration:

-

Draw the solution into a sterile syringe.

-

Attach a 0.22 µm sterile syringe filter to the syringe.

-

Filter the solution directly into sterile ophthalmic dropper bottles.

-

-

Labeling and Storage:

-

Label the bottles with the name of the solution, concentration, date of preparation, and a beyond-use date.

-

Store the solution at 2°C to 25°C (36°F to 77°F) and protect from light.

-

Quality Control Protocols

Sterility testing is crucial to ensure the absence of microbial contamination. This can be performed according to USP <71> guidelines.

Method: Direct Inoculation or Membrane Filtration.

-

Direct Inoculation: Aseptically transfer a specified volume of the ophthalmic solution into two types of growth media: Fluid Thioglycollate Medium (for bacteria) and Soybean-Casein Digest Medium (for fungi). Incubate for a specified period (typically 14 days) and observe for any signs of microbial growth.

-

Membrane Filtration: Filter the ophthalmic solution through a sterile 0.45 µm membrane filter. The filter is then rinsed and transferred to the growth media as described above.

The osmolarity of the solution should be measured to ensure it is within the isotonic range for ophthalmic use (typically 260-320 mOsm/L).

Method: Freezing Point Depression Osmometry.

-

Calibrate the osmometer using standard solutions.

-

Measure the freezing point depression of a sample of the prepared this compound solution.

-

The instrument will convert the freezing point depression to an osmolarity reading.

A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be used to determine the concentration of this compound and to detect any degradation products.

Table 3: Example HPLC Parameters for this compound Assay

| Parameter | Specification |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 4.0, 0.05 M) (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 230 nm |

| Column Temperature | 40°C |

| Injection Volume | 20 µL |

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound hydrochloride of known concentration in the mobile phase.

-

Sample Preparation: Dilute the prepared ophthalmic solution with the mobile phase to a concentration within the linear range of the assay.

-

Chromatography: Inject the standard and sample solutions into the HPLC system.

-

Analysis: Compare the peak area of this compound in the sample chromatogram to that of the standard to determine the concentration. The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Conclusion

The preparation of this compound ophthalmic solutions for laboratory use requires careful attention to formulation, sterility, and quality control. The protocols outlined in these application notes provide a framework for researchers to compound these solutions in a manner that ensures their suitability for experimental studies. Adherence to aseptic techniques and rigorous analytical testing are paramount to the successful and safe use of these preparations.

References

Application Notes and Protocols: Apraclonidine Dosage for Animal Models of Glaucoma

Audience: Researchers, scientists, and drug development professionals.

Introduction Apraclonidine is a potent, relatively selective alpha-2 adrenergic receptor agonist used in glaucoma therapy to lower intraocular pressure (IOP).[1][2] Its primary mechanism involves the reduction of aqueous humor production and an increase in uveoscleral outflow.[3][4] In preclinical research, this compound serves as a critical tool for studying glaucoma pathogenesis and evaluating novel therapeutic agents in various animal models. These application notes provide a comprehensive overview of this compound dosages, experimental protocols, and key considerations for its use in animal models of glaucoma.

Mechanism of Action

This compound hydrochloride acts as a selective alpha-2-adrenergic agonist.[2] When administered topically to the eye, it binds to alpha-2 receptors located in the ciliary body epithelium. This binding initiates a signaling cascade that suppresses adenylate cyclase activity, leading to reduced cyclic AMP (cAMP) levels and a subsequent decrease in aqueous humor production. Additionally, this compound is understood to enhance uveoscleral outflow, providing a dual mechanism for IOP reduction.

References

In Vitro Efficacy of Apraclonidine: Application Notes and Protocols for Researchers